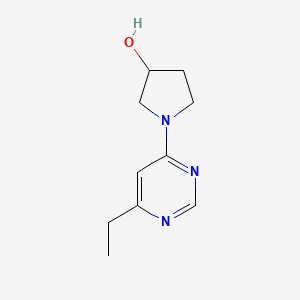

1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(6-ethylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8-5-10(12-7-11-8)13-4-3-9(14)6-13/h5,7,9,14H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIOHWPREKWEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling Reactions

Another approach involves palladium-catalyzed coupling of heteroaryl chlorides with alcohols or amines under mild conditions. For example, the generation of active L-Pd(0) species facilitates the substitution of heteroaryl chlorides by nucleophiles such as pyrrolidin-3-ol derivatives. Typical conditions include the use of a palladium catalyst (1 mol %), potassium phosphate as the base, and toluene as the solvent at elevated temperatures (around 100 °C). After reaction completion, the product is precipitated by adding pentane or hexanes, filtered, and dried under vacuum.

- General conditions:

- Heteroaryl chloride (1 mmol)

- Alcohol or amine nucleophile (1.5 mmol)

- Pd catalyst (1 mol %)

- Base: K3PO4 (1.5 mmol)

- Solvent: Toluene (1 mL)

- Temperature: 100 °C

- Isolation: Precipitation with pentane or hexanes, filtration, and drying

This method is particularly useful for synthesizing heteroaryl-pyrrolidin-3-ol compounds with high purity and yield.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Ethylpyrimidin-4-yl chloride + N-(2-chloroethyl)pyrrolidine hydrochloride, K2CO3, DMF, rt, 24 h | This compound (or precursor) | 63–77 | Base-mediated nucleophilic substitution |

| 2 | Heteroaryl chloride + pyrrolidin-3-ol, Pd catalyst (1 mol %), K3PO4, toluene, 100 °C | Coupled product | High | Pd-catalyzed coupling reaction |

Analytical and Purification Details

- Purification: Silica gel column chromatography using chloroform or other suitable eluents is standard for isolating the target compound.

- Characterization: Proton and carbon NMR spectroscopy (1H, 13C NMR) are used to confirm structure, with chemical shifts referenced to tetramethylsilane (TMS). Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight.

- Reaction Monitoring: Thin-layer chromatography (TLC) under UV light is used to monitor reaction progress.

Research Findings and Observations

- The presence of the ethyl group at the 6-position of the pyrimidine ring enhances the compound’s antimicrobial activity, suggesting that the synthetic route effectively preserves this functional group while allowing substitution at the 4-position.

- The use of anhydrous potassium carbonate as a base in DMF offers good yields and clean reactions for the nucleophilic substitution step.

- Palladium-catalyzed coupling provides a versatile alternative with mild conditions and high selectivity, suitable for sensitive substrates.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The ethyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-one.

Reduction: Formation of 1-(6-Ethyl-1,2-dihydropyrimidin-4-yl)pyrrolidin-3-ol.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids, potentially inhibiting certain enzymes or pathways. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Electron-Donating vs. Withdrawing Groups :

- The ethyl group in the target compound increases hydrophobicity and stabilizes the pyrimidine ring via electron donation.

- The ethoxy group () enhances polarity and solubility through oxygen-mediated hydrogen bonding (e.g., with water or biological targets) .

- The chloro substituent () withdraws electrons, activating the pyrimidine ring for nucleophilic aromatic substitution, a common strategy in medicinal chemistry .

- Ring Size and Conformation: Pyrrolidine (5-membered) offers rigidity and restricted rotation, favoring specific binding orientations.

Functional Group Additions :

Hydrogen Bonding and Crystal Packing

The hydroxyl group in pyrrolidin-3-ol participates in hydrogen-bonding networks, as described in . For example:

- In (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol (), the ethoxy oxygen and hydroxyl group likely form intermolecular hydrogen bonds, influencing crystallization and stability .

Q & A

Q. What are the optimal synthetic routes for 1-(6-Ethylpyrimidin-4-yl)pyrrolidin-3-ol?

Methodological Answer: The synthesis typically involves coupling pyrrolidin-3-ol derivatives with substituted pyrimidines. For example, a general procedure adapted from pyrimidine-pyrrolidine syntheses includes:

- Reaction Setup : Refluxing 6-ethylpyrimidin-4-amine with a pyrrolidin-3-ol derivative in xylene or toluene under inert conditions (N₂/Ar) for 24–48 hours .

- Purification : Post-reaction, the mixture is treated with a mild base (e.g., 5% NaOH) to neutralize acidic byproducts, followed by solvent removal and recrystallization from methanol or ethanol .

- Key Considerations : Use catalysts like chloranil for dehydrogenation or Pd-mediated cross-coupling for higher yields .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrrolidine and pyrimidine moieties. Key signals include the hydroxyl proton (δ ~3.5–4.5 ppm, broad) and pyrimidine aromatic protons (δ ~8.0–9.0 ppm) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding patterns (e.g., hydroxyl group orientation) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₅N₃O, MW 193.13 g/mol) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; pyrrolidin-3-ol derivatives are prone to oxidation, requiring inert storage (argon/vacuum) .

- Light Sensitivity : UV-Vis spectroscopy under UV light (254 nm) for 48 hours assesses photodegradation. Use amber vials for long-term storage .

- Solution Stability : Test in DMSO, methanol, and PBS (pH 7.4) at 25°C. Hydroxyl groups may lead to esterification or hydrolysis; DMSO is preferred for stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Optimization : Validate biological assays (e.g., enzyme inhibition) with positive controls (e.g., known kinase inhibitors) and replicate under standardized conditions (pH, temperature) .

- Metabolite Screening : Use LC-MS/MS to identify metabolites that may interfere with activity. For example, hydroxyl group oxidation could reduce potency .

- Structural Analog Comparison : Compare activity with analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol to isolate structure-activity relationships (SAR) .

Q. What role does stereochemistry play in the compound’s pharmacological properties?

Methodological Answer:

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers. Compare their binding affinities via surface plasmon resonance (SPR) .

- Molecular Docking : Simulate enantiomer interactions with targets like kinases or GPCRs. The hydroxyl group’s spatial orientation may alter hydrogen-bonding networks .

- In Vivo Studies : Administer enantiomers separately in animal models to assess pharmacokinetic differences (e.g., AUC, Cₘₐₓ) .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- UHPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Use MRM transitions (e.g., m/z 193 → 138) for specificity .

- Isotopic Labeling : Synthesize a deuterated analog (e.g., D₃-ethyl group) as an internal standard to correct for matrix effects .

- Microsomal Stability Assays : Incubate with liver microsomes and quantify degradation rates to predict metabolic clearance .

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, varying ATP concentrations in kinase assays .

- Covalent Binding Analysis : Use MALDI-TOF to detect covalent adducts if the compound acts as a suicide inhibitor .

- Cryo-EM/X-ray Co-crystallography : Resolve compound-enzyme complexes to identify binding pockets and critical residues (e.g., pyrimidine stacking with aromatic residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.